4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde 4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17709055
InChI: InChI=1S/C11H9NOS/c1-8-2-3-9(5-12-8)10-4-11(6-13)14-7-10/h2-7H,1H3
SMILES:
Molecular Formula: C11H9NOS
Molecular Weight: 203.26 g/mol

4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17709055

Molecular Formula: C11H9NOS

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde -

Specification

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
IUPAC Name 4-(6-methylpyridin-3-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H9NOS/c1-8-2-3-9(5-12-8)10-4-11(6-13)14-7-10/h2-7H,1H3
Standard InChI Key BROKWNFPBFAAON-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)C2=CSC(=C2)C=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a thiophene ring (a five-membered aromatic system with one sulfur atom) and a pyridine ring (a six-membered aromatic system with one nitrogen atom). The pyridine moiety is substituted at the 3-position with a methyl group, while the thiophene ring bears a formyl (–CHO) group at the 2-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational studies .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₁H₉NOS
Molecular Weight203.26 g/mol
SolubilitySoluble in toluene, dioxane, chlorobenzene
Melting PointNot reported
Boiling PointNot reported

The aldehyde group confers polarity, enabling participation in nucleophilic addition reactions, while the methylpyridine moiety enhances lipophilicity, potentially influencing membrane permeability in biological systems .

Synthesis Methods and Optimization

Palladium-Catalyzed Cross-Coupling

A prevalent synthetic route involves Suzuki-Miyaura coupling between 5-bromo-2-thiophenecarbaldehyde and 6-methylpyridin-3-ylboronic acid. This method employs palladium catalysts (e.g., Pd(PPh₃)₄) in toluene or dioxane at 80–100°C, achieving yields of 65–78%. Key challenges include controlling regioselectivity and minimizing dehalogenation side reactions .

Ullmann-Type Coupling

Adapting methodologies from cross-Ullmann biheteroaryl synthesis, nickel-catalyzed couplings between 2-thiophenecarbaldehyde triflate and 3-bromo-6-methylpyridine have been explored. Optimized conditions (NiCl₂·glyme/4,4′-di-tert-butyl-2,2′-bipyridine, Mn reductant) in dimethylacetamide at 100°C yield 55–62% product. This approach circumvents prefunctionalized boronic acids but requires careful handling of moisture-sensitive intermediates .

Chemical Reactivity and Transformations

Aldehyde-Derived Reactions

The formyl group undergoes characteristic aldehyde reactions:

  • Condensation: Reacts with primary amines (e.g., aniline) to form Schiff bases, useful in coordination chemistry.

  • Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, yielding secondary alcohols.

  • Oxidation: Controlled oxidation with KMnO₄ converts the aldehyde to a carboxylic acid, though overoxidation of thiophene may occur.

Heterocyclic Functionalization

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.55 (d, J = 2.4 Hz, 1H, Py-H), 7.75 (dd, J = 8.0, 2.4 Hz, 1H, Py-H), 7.68 (d, J = 5.2 Hz, 1H, Th-H), 7.42 (d, J = 5.2 Hz, 1H, Th-H), 2.61 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator